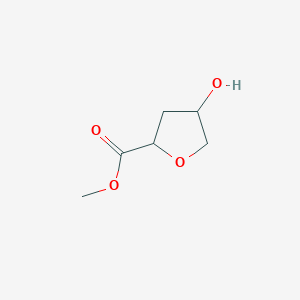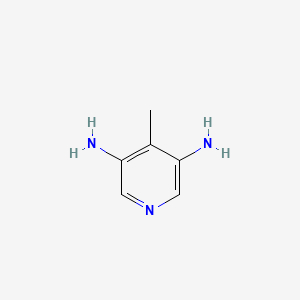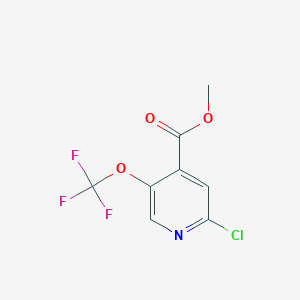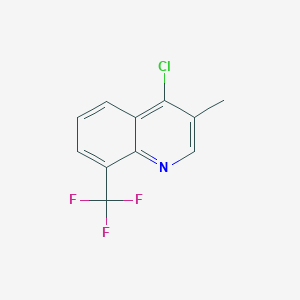
4-Chloro-3-methyl-8-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methyl-8-(trifluoromethyl)quinoline is a quinoline derivative known for its unique chemical properties and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and industrial applications. The presence of chloro, methyl, and trifluoromethyl groups in this compound enhances its reactivity and potential utility in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction forms the quinoline ring system with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methyl-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-methyl-8-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used as a corrosion inhibitor for mild steel in acidic media.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methyl-8-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. For example, it acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film . The compound’s planarity and electronic properties play a crucial role in its effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-8-(trifluoromethyl)quinoline: Similar structure but lacks the methyl group.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group.
4-Chloro-3-(trifluoromethyl)quinoline: Lacks the methyl group at the 3-position.
Uniqueness
4-Chloro-3-methyl-8-(trifluoromethyl)quinoline is unique due to the presence of both methyl and trifluoromethyl groups, which enhance its reactivity and potential applications. The combination of these substituents provides a balance of electronic and steric effects, making it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H7ClF3N |
|---|---|
Poids moléculaire |
245.63 g/mol |
Nom IUPAC |
4-chloro-3-methyl-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3N/c1-6-5-16-10-7(9(6)12)3-2-4-8(10)11(13,14)15/h2-5H,1H3 |
Clé InChI |
QTOGSADJDUMJEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13030319.png)
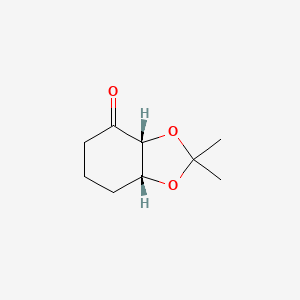
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)
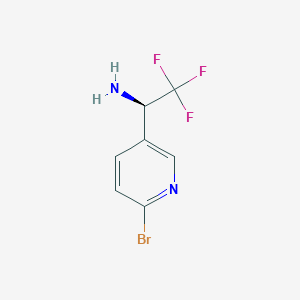
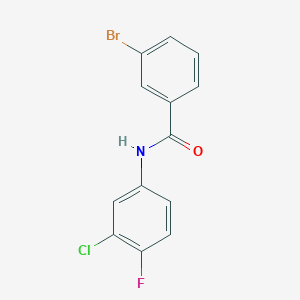

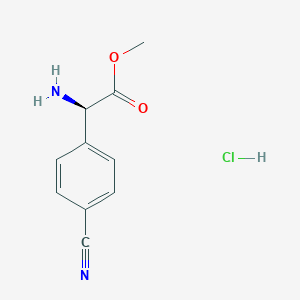
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
